molecular formula C9H17N3O B1601858 1-Cyclopentyl-4-nitrosopiperazine CAS No. 61379-66-6

1-Cyclopentyl-4-nitrosopiperazine

Cat. No.: B1601858
CAS No.: 61379-66-6
M. Wt: 183.25 g/mol
InChI Key: JSRLIZBFYXZPLC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-nitrosopiperazine is an organic compound with the molecular formula C9H17N3O. It is a nitrosamine derivative of piperazine, characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the piperazine ring and a nitroso group attached to the other nitrogen atom.

Mechanism of Action

Mode of Action

The exact mode of action of CPNP is currently unknown. It is a nitrosamine compound , and nitrosamines are known to interact with biological molecules, potentially leading to various cellular changes.

Pharmacokinetics

It’s known that nitrosamine impurities should be controlled below a level where human cancer risk associated with the exposure is negligible . The impact of these properties on the bioavailability of CPNP is currently unknown.

Result of Action

Nitrosamines are potential human carcinogens , suggesting that exposure to CPNP could potentially increase the risk of cancer.

Action Environment

Environmental factors such as temperature, humidity, and oxidation can impact the formation of CPNP . These factors could potentially influence the action, efficacy, and stability of CPNP.

Biochemical Analysis

Cellular Effects

1-Cyclopentyl-4-nitrosopiperazine is a derivative of N-nitroso compounds which are well-known mutagenic impurities and potential human carcinogens in various animal species . Currently, this agent is not only classified as probably carcinogenic to humans .

Molecular Mechanism

The exact molecular mechanism of this compound is currently unknown. It is known that upon exposure, N-nitrosamines undergo metabolism by cytochrome P450 (CYP) for bioactivation to alkydiazonium ions, precursors of reactive electrophilic ions that can form DNA adducts, which can exert genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have high nitrosamine levels in the tested samples that far exceeded recommended acceptable intake limits . This suggests that the effects of this product may change over time, potentially due to its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently not well-studied. It is known that N-nitrosamine dose-responses for mutagenicity and carcinogenicity are not linear in rodent bioassay modeling .

Metabolic Pathways

Upon exposure, N-nitrosamines like this compound undergo metabolism by cytochrome P450 (CYP) for bioactivation to alkydiazonium ions . These are precursors of reactive electrophilic ions that can form DNA adducts, which can exert genotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-4-nitrosopiperazine can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with piperazine under controlled conditions to form 1-cyclopentylpiperazine. This intermediate is then subjected to nitrosation using nitrosating agents such as sodium nitrite in the presence of an acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitrosation reactions. The process typically includes the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity. Safety measures are crucial due to the potential carcinogenic nature of nitrosamines .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-nitrosopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentyl-4-nitrosopiperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cyclopentyl substitution, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other nitrosamines and affects its behavior in synthetic and biological systems .

Properties

IUPAC Name

1-cyclopentyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLIZBFYXZPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579215
Record name 1-Cyclopentyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61379-66-6
Record name 1-Cyclopentyl-4-nitrosopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61379-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-4-nitrosopiperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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